![molecular formula C19H23N3O3 B609544 Nexturastat A CAS No. 1403783-31-2](/img/structure/B609544.png)
Nexturastat A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
奈妥司他 A 是一种强效且选择性地抑制组蛋白去乙酰化酶 6 (HDAC6) 的药物。组蛋白去乙酰化酶 6 是一种在基因表达和蛋白质活性调节中起关键作用的酶,它通过从组蛋白和非组蛋白中去除乙酰基来发挥作用。 奈妥司他 A 在治疗多发性骨髓瘤(一种血液癌)方面显示出巨大潜力,它可以通过诱导细胞凋亡(程序性细胞死亡)并克服耐药性来达到治疗目的 .
作用机制
奈妥司他 A 通过选择性抑制组蛋白去乙酰化酶 6 来发挥作用。这种抑制导致乙酰化蛋白的积累,从而改变基因表达和蛋白质活性。涉及的分子靶点和途径包括:
组蛋白乙酰化: 抑制组蛋白去乙酰化酶 6 会增加组蛋白的乙酰化,导致染色质结构和基因表达发生改变。
与相似化合物的比较
与其他组蛋白去乙酰化酶相比,奈妥司他 A 对组蛋白去乙酰化酶 6 的高选择性是独一无二的。类似的化合物包括:
瑞可林司他: 另一种选择性组蛋白去乙酰化酶 6 抑制剂,在癌症和表观遗传学治疗中具有类似的应用.
图巴斯丁 A: 一种选择性组蛋白去乙酰化酶 6 抑制剂,在神经保护和抗炎特性研究中使用.
ACY-1215: 一种选择性组蛋白去乙酰化酶 6 抑制剂,正在研究其治疗多发性骨髓瘤和其他癌症的潜力.
生化分析
Biochemical Properties
Nexturastat A plays a crucial role in biochemical reactions by interacting with HDAC6 . It exhibits inhibitory activity against HDAC6 with an IC50 value of 5 nM . This interaction with HDAC6 leads to the modulation of the expression of a variety of immune-regulatory proteins in the tumor microenvironment, including PD-L1, PD-L2, MHC class I, B7-H4, and TRAIL-R1 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It impairs cell viability in a dose- and time-dependent manner . It also provokes a cell cycle arrest at the G1 phase in multiple myeloma cells . Furthermore, this compound promotes apoptosis of these cells via transcriptional activation of the p21 promoter . It also enhances the phenotype of antitumoral M1 macrophages while decreasing the protumoral M2 phenotype .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with HDAC6, leading to the inhibition of this enzyme . This results in the modulation of the expression of various proteins and changes in gene expression . In particular, the inhibition of HDAC6 by this compound plays a critical role in the immune checkpoint blockade by down-regulating the expression of PD-L1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to increase the level of acetyl α-tubulin levels in a dose-dependent manner . Moreover, this compound effectively inhibits cell growth, with a GI50 value of 14.3 μM .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown that the systemic administration of this compound enhances the in vivo antitumor activity of anti-CD47 blockade in melanoma by modulating macrophage and natural killer cells in the tumor microenvironment .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its interaction with HDAC6 . The inhibition of HDAC6 by this compound leads to changes in the expression of various proteins, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its interaction with HDAC6
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with HDAC6 . HDAC6 is known to have a dominant cytoplasmic localization , suggesting that this compound may also be primarily localized in the cytoplasm
准备方法
奈妥司他 A 是通过一系列化学反应合成的,这些反应涉及对芳基脲组蛋白去乙酰化酶抑制剂进行结构修饰。合成路线通常包括以下步骤:
芳基脲核心形成: 这一步涉及芳基异氰酸酯与胺反应形成芳基脲核心。
官能团引入: 通过取代反应将各种官能团引入芳基脲核心,以增强化合物的选择性和效力。
化学反应分析
奈妥司他 A 会经历几种类型的化学反应,包括:
氧化: 奈妥司他 A 在氧化剂存在下会发生氧化反应,导致氧化衍生物的形成。
还原: 还原反应可以将奈妥司他 A 转化为还原形式,还原形式可能具有不同的生物活性。
这些反应中常用的试剂和条件包括:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤化剂、烷基化剂。
科学研究应用
奈妥司他 A 在科学研究中有着广泛的应用,包括:
癌症研究: 奈妥司他 A 在治疗多发性骨髓瘤方面显示出巨大潜力,它可以通过诱导细胞凋亡并克服耐药性来达到治疗目的。 .
表观遗传学治疗: 奈妥司他 A 用于表观遗传学治疗,通过抑制组蛋白去乙酰化酶 6 来调节基因表达。
免疫治疗: 奈妥司他 A 已被证明可以通过调节肿瘤微环境和改善免疫反应来增强免疫检查点阻断疗法(如 PD-1 免疫阻断)的有效性
相似化合物的比较
Nexturastat A is unique in its high selectivity for histone deacetylase 6 compared to other histone deacetylases. Similar compounds include:
Ricolinostat: Another selective histone deacetylase 6 inhibitor with similar applications in cancer and epigenetic therapy.
Tubastatin A: A selective histone deacetylase 6 inhibitor used in research for its neuroprotective and anti-inflammatory properties.
This compound stands out due to its potent inhibitory activity and its ability to overcome drug resistance in multiple myeloma .
生物活性
Nexturastat A is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family that plays a crucial role in various cellular processes, including gene expression, cell proliferation, and apoptosis. Its development was based on structural modifications of aryl urea HDAC inhibitors, resulting in a compound with significant biological activity against HDAC6.
Biological Activity
This compound exhibits high potency and selectivity for HDAC6, with an IC50 value of 5.2 nM , making it one of the most effective HDAC6 inhibitors available. In addition to its primary target, it also shows varying degrees of inhibition against other HDAC isoforms, with IC50 values ranging from 0.954 μM to 11.7 μM for HDAC1 to HDAC11 respectively .
The primary mechanism through which this compound exerts its effects is by increasing the acetylation of α-tubulin without significantly affecting histone acetylation levels. This selective action is crucial as it allows for modulation of cellular pathways involved in cancer progression and immune response without the broad side effects associated with pan-HDAC inhibitors .
In Vitro Studies
This compound has been shown to suppress cell proliferation and promote apoptosis in various cancer cell lines, particularly B16 murine melanoma cells. The compound demonstrated a GI50 value of 14.3 μM , indicating its efficacy in inhibiting tumor growth .
Table: this compound's Inhibition Profile Against Different HDAC Isoforms
HDAC Isoform | IC50 (μM) |
---|---|
HDAC1 | 3.02 |
HDAC2 | 6.92 |
HDAC3 | 6.68 |
HDAC4 | 9.39 |
HDAC5 | 11.7 |
HDAC6 | 0.0052 |
HDAC7 | 4.46 |
HDAC8 | 0.954 |
HDAC9 | 6.72 |
HDAC10 | 7.57 |
HDAC11 | 5.14 |
In Vivo Studies
Recent studies have highlighted the potential of this compound in enhancing anti-tumor immune responses when used in conjunction with immune checkpoint inhibitors such as PD-1 blockade. In vivo experiments have shown that this compound not only reduces tumor growth in murine models but also increases the infiltration of CD8+ T cells and NK cells within tumors .
Case Study: Combination Therapy with PD-1 Blockade
A study demonstrated that combining this compound with PD-1 immune blockade resulted in:
- Significant reduction in tumor growth compared to either treatment alone.
- Enhanced infiltration of immune cells into tumors.
- Downregulation of PD-L1 and other negative checkpoint pathways within the tumor microenvironment .
Future Directions and Analog Development
Research continues into developing analogs of this compound that may offer improved selectivity and potency against HDAC6. For instance, oxa analogues have been synthesized which exhibit enhanced anti-proliferative properties compared to this compound itself, suggesting a promising avenue for further drug development .
属性
IUPAC Name |
4-[[butyl(phenylcarbamoyl)amino]methyl]-N-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-3-13-22(19(24)20-17-7-5-4-6-8-17)14-15-9-11-16(12-10-15)18(23)21-25/h4-12,25H,2-3,13-14H2,1H3,(H,20,24)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWXMCPARMXZQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403783-31-2 |
Source
|
Record name | Nexturastat A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。